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molecular formula C12H9F2NO3 B8615677 Methyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B8615677
M. Wt: 253.20 g/mol
InChI Key: GDXXZGNNVCLIBP-UHFFFAOYSA-N
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Patent
US06670373B1

Procedure details

In a manner similar to that for preparation 16, 4-methoxycarbonyl-5-methyl-3-(2,6-difluorophenyl)isoxazole (0.244 g, 0.910 mmol), 5N NaOH (1 ml, 5.0 mmol), and methanol (10 ml) afforded 4-carboxy-5-methyl-3-(2,6-difluorophenyl)isoxazole (0.216 g, 93%) which was used without purification.
Quantity
0.244 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]([C:11]2[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=2[F:18])=[N:7][O:8][C:9]=1[CH3:10])=[O:4].[OH-].[Na+]>CO>[C:3]([C:5]1[C:6]([C:11]2[C:12]([F:18])=[CH:13][CH:14]=[CH:15][C:16]=2[F:17])=[N:7][O:8][C:9]=1[CH3:10])([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.244 g
Type
reactant
Smiles
COC(=O)C=1C(=NOC1C)C1=C(C=CC=C1F)F
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C(=NOC1C)C1=C(C=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.216 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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